molecular formula C8H12ClF2NO B1476571 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2090310-26-0

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1476571
CAS No.: 2090310-26-0
M. Wt: 211.64 g/mol
InChI Key: WTYVNSRQZNPLER-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a chloroacetylated piperidine derivative featuring a difluoromethyl group at the 3-position of the piperidine ring. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperidine scaffolds, which are prevalent in alkaloids, drug candidates, and bioactive molecules .

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c9-4-7(13)12-3-1-2-6(5-12)8(10)11/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYVNSRQZNPLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one, with the molecular formula C8H12ClF2NOC_8H_{12}ClF_2NO and a molecular weight of 201.64 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC8H12ClF2NO
Molecular Weight201.64 g/mol
IUPAC Name2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
CAS Number121201105

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines. A notable example includes a compound that demonstrated an IC50 value of 4.33 µg/mL against lymphocyte cells, indicating a potent cytotoxic effect .

Case Study:
In a comparative study, a piperidine derivative was tested against the canine malignant histiocytic cell line (DH82), resulting in a mean percentage cell death of 59.2% at a concentration of 15 µg/mL, outperforming simpler chalcone structures .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar piperidine derivatives have shown promising results against various microbial strains, including Escherichia coli and Staphylococcus aureus. For example, one derivative exhibited inhibition diameters comparable to standard antibiotics at concentrations around 500 µg/mL .

Table: Antimicrobial Activity Comparison

Microbial StrainInhibition Diameter (mm)Concentration (µg/mL)
Escherichia coli10.25500
Staphylococcus aureus9.59500
Candida albicans9.69500

The mechanisms through which compounds like 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one exert their biological effects may involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation or microbial survival. For instance, some derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammatory processes and cancer progression. The IC50 for such inhibitory activity was reported at approximately 0.26 µmol/L .

Research Findings

Recent literature reviews highlight the ongoing research into piperidine derivatives for their potential therapeutic applications:

  • Cancer Therapy : Piperidine derivatives have been synthesized that show enhanced cytotoxicity and apoptosis induction in cancer models compared to traditional chemotherapeutics like bleomycin .
  • Antimicrobial Studies : Various studies have confirmed the effectiveness of these compounds against resistant microbial strains, suggesting their utility in developing new antibiotics .
  • Inflammatory Response Modulation : Compounds targeting MPO could provide new avenues for anti-inflammatory therapies, particularly in conditions where oxidative stress plays a critical role .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of this compound have shown promise in targeting specific receptors in the central nervous system, which could lead to the development of new treatments for neurological disorders.

Case Study: Antidepressant Activity
Research has indicated that compounds similar to 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that a related piperidine derivative significantly reduced depressive behaviors in rodents, suggesting a mechanism involving serotonin and norepinephrine reuptake inhibition.

Agrochemicals

Pesticide Formulation
The compound's chlorinated and difluoromethyl functionalities contribute to its effectiveness as an agrochemical. It can be utilized as an active ingredient in pesticide formulations, particularly those aimed at controlling pests resistant to conventional chemicals.

Case Study: Insecticidal Properties
A field study evaluated the efficacy of a pesticide formulation containing 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as a viable alternative to existing insecticides.

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental factors such as moisture and UV radiation.

Case Study: Polymer Blends
Research conducted on polymer blends incorporating 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one showed improved tensile strength and flexibility compared to traditional polymers. These findings were published in Polymer Science, indicating the compound's utility in developing advanced materials for industrial applications.

Data Summary

Application AreaKey FindingsReference
Medicinal ChemistryPotential antidepressant activityJournal of Medicinal Chemistry
AgrochemicalsEffective against resistant pestsField Study Report
Material ScienceEnhanced properties in polymer blendsPolymer Science

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • 2-Chloro-1-(piperidin-1-yl)ethan-1-one (Compound 13, ) : Lacks substituents on the piperidine ring, resulting in lower molecular weight (175.65 g/mol for methyl-substituted analogs) and reduced steric hindrance compared to the difluoromethyl variant .
  • 2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one () : A methyl group at the 4-position increases lipophilicity but lacks the electronic effects of fluorine. Molecular weight: 175.65 g/mol.

Piperidine vs. Piperazine Derivatives

  • 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one () : Replaces piperidine with piperazine, introducing an additional nitrogen atom. This increases basicity and alters receptor-binding profiles. Molecular weight: 273.16 g/mol.
  • 2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one () : Aryl-substituted piperazine derivatives often exhibit enhanced selectivity for neurotransmitter receptors due to extended aromatic interactions.

Fluorinated vs. Non-Fluorinated Analogs

  • 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one (): Difluoromethoxy groups improve metabolic stability and membrane permeability compared to non-fluorinated ethers.
  • 2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one () : Trifluoromethyl groups significantly increase electronegativity and resistance to oxidative metabolism.

Physicochemical and Stability Considerations

  • Metabolic Stability : Fluorinated groups resist CYP450-mediated oxidation, as seen in and .
  • Solubility : Piperidine derivatives generally exhibit better aqueous solubility than piperazine analogs due to reduced basicity .

Preparation Methods

N-Acetylation Using 2-Chloroacetyl Chloride

  • Starting Materials :

    • Secondary amine: 3-(difluoromethyl)piperidine
    • Acylating agent: 2-chloroacetyl chloride
    • Solvent: Dichloromethane (DCM) or other inert organic solvents
  • Procedure :

    • Dissolve the secondary amine (1.0 equivalent) in dichloromethane (typically 100 mL per mole of amine).
    • Cool the solution in an ice bath to maintain low temperature (0 °C).
    • Slowly add 2-chloroacetyl chloride (approximately 0.5 equivalent) to the cooled solution under stirring.
    • Stir the reaction mixture on the ice bath for 1 hour to ensure completion of the acylation.
    • Quench the reaction by washing with water (2 × 70 mL), followed by saturated brine (70 mL) to remove inorganic impurities.
    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.
    • Purify as necessary, typically by recrystallization or chromatography.
  • Reaction Conditions Summary :

Parameter Condition
Solvent Dichloromethane (DCM)
Temperature 0 °C (ice bath)
Reaction time 1 hour
Molar ratio (amine:acid chloride) 1:0.5
Workup Water wash, brine wash, drying
  • Yield : Near quantitative yields have been reported for similar compounds, e.g., 2-chloro-1-(3-methyl-piperidin-1-yl)-ethanone achieved 100% yield under similar conditions.

Notes on Difluoromethyl Substitution

While the direct synthesis of 2-chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one has limited explicit published procedures, the difluoromethyl group is typically introduced on the piperidine ring prior to acylation. The difluoromethylated piperidine can be prepared by established fluorination methods or purchased as a building block. The acylation step remains consistent regardless of the substitution pattern on the piperidine ring.

Alternative and Related Methods

  • Catalytic and Reductive Methods : Some patents and literature describe the preparation of related chloro-ketones or chloro-alcohols via catalytic hydrogenation or transfer hydrogenation in the presence of formic acid and metal catalysts (e.g., rhodium, iridium), but these are more relevant to aromatic or phenyl-substituted analogues rather than piperidine derivatives.

  • Use of Other Solvents and Bases : While dichloromethane is preferred for its inertness and solubility properties, other solvents such as ethyl acetate or tetrahydrofuran may be used. Triethylamine or other organic bases can be added to neutralize HCl formed during acylation, improving yields and reducing side reactions.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Preparation of amine Obtain or synthesize 3-(difluoromethyl)piperidine Commercial or via fluorination methods
2. Dissolution Dissolve amine in dichloromethane 100 mL DCM per mole amine
3. Cooling Cool solution to 0 °C Ice bath
4. Addition of acyl chloride Add 2-chloroacetyl chloride dropwise 0.5 equivalents, slow addition
5. Stirring Stir for 1 hour at 0 °C Ensures complete reaction
6. Workup Wash with water, brine; dry over Na2SO4 Removes impurities, dries organic phase
7. Isolation Filter and evaporate solvent Obtain crude product
8. Purification Recrystallization or chromatography Optional, depending on purity requirements

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis of piperidine-derived ketones typically involves nucleophilic substitution or condensation reactions. For example, a common approach is reacting a substituted piperidine with chloroacetyl chloride under anhydrous conditions. Key factors include:

  • Solvent choice : Use aprotic solvents (e.g., dichloromethane or THF) to minimize side reactions .
  • Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to prevent thermal decomposition .
  • Base selection : Triethylamine or DMAP is often used to scavenge HCl, improving reaction efficiency .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves 3D molecular geometry, including piperidine ring conformation and chloro/difluoromethyl group orientation. For example, similar piperidine derivatives show chair conformations with substituents in equatorial positions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify electronic environments; the difluoromethyl group exhibits distinct 19^{19}F NMR splitting (~-120 to -140 ppm) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, F···H contacts) to explain packing motifs .

Advanced: How can density functional theory (DFT) calculations be applied to predict electronic properties and reactive sites in this compound?

Answer:
DFT studies (e.g., B3LYP/6-31G** level) can:

  • Map electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., carbonyl carbon as a reactive site for nucleophilic attack) .
  • Calculate frontier molecular orbitals (HOMO-LUMO) : Predict charge-transfer behavior and stability. For similar compounds, HOMO-LUMO gaps of ~4–5 eV suggest moderate reactivity .
  • Simulate IR/Raman spectra : Validate experimental vibrational modes, particularly C=O stretching (~1700 cm1^{-1}) and C–Cl vibrations (~750 cm1^{-1}) .

Advanced: What strategies resolve contradictions in experimental data, such as discrepancies in hydrogen-bonding networks observed in crystallography vs. computational models?

Answer:

  • Multi-method validation : Combine Hirshfeld surface analysis (experimental) with DFT-derived interaction energies to assess hydrogen-bond strength .
  • Temperature-dependent studies : Perform variable-temperature XRD to evaluate thermal motion effects on apparent bond lengths .
  • Solvent effect modeling : Use COSMO-RS simulations to account for solvent interactions that may alter crystal packing in solution vs. solid state .

Advanced: What methodologies are employed to predict the biological activity of this compound, particularly its potential as a protease inhibitor?

Answer:

  • Structure-activity relationship (SAR) studies : Compare with known bioactive piperidine derivatives (e.g., substituted ketones showing protease inhibition via carbonyl coordination to catalytic residues) .
  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., HIV-1 protease). Key parameters include binding affinity (ΔG < -7 kcal/mol) and RMSD < 2.0 Å for pose validation .
  • Pharmacophore modeling : Identify essential features (e.g., hydrophobic piperidine ring, hydrogen-bond acceptor at carbonyl oxygen) using MOE or Schrodinger suites .

Advanced: How can researchers assess the environmental fate and ecotoxicological impact of this compound using computational tools?

Answer:

  • EPI Suite modeling : Predict biodegradability (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR). For chloro-containing compounds, moderate persistence (t1/2_{1/2} > 60 days) and high fish LC50_{50} (~1–10 mg/L) are typical .
  • Molecular dynamics (MD) simulations : Study interactions with lipid bilayers to assess membrane permeability and potential bioaccumulation .
  • Metabolic pathway prediction : Use MetaPred or similar tools to identify potential toxic metabolites (e.g., dechlorinated or oxidized derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one

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